2-Bromo-5-(piperidin-1-ylmethyl)pyridine physical properties
2-Bromo-5-(piperidin-1-ylmethyl)pyridine physical properties
An In-depth Technical Guide to 2-Bromo-5-(piperidin-1-ylmethyl)pyridine: Synthesis, Characterization, and Application
Introduction
2-Bromo-5-(piperidin-1-ylmethyl)pyridine is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key pharmacophoric elements: a pyridine ring, a bromine substituent, and a piperidinomethyl group. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the construction of more complex molecular architectures.[1] The piperidinomethyl moiety can enhance solubility, modulate basicity (pKa), and provide a vector for interacting with biological targets.
This guide provides a comprehensive overview of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine, focusing on its synthesis from readily available precursors, methods for its analytical characterization, and its potential applications as a strategic intermediate in the development of novel therapeutics.
Physicochemical Properties
While 2-Bromo-5-(piperidin-1-ylmethyl)pyridine is a valuable synthetic intermediate, extensive experimental data on its bulk physical properties are not widely published. The data available are primarily computed properties derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrN₂ | (Calculated) |
| Molecular Weight | 255.16 g/mol | (Calculated) |
| Appearance | Expected to be an off-white to yellow solid or oil | (Based on analogs) |
| Monoisotopic Mass | 254.04186 Da | (Calculated) |
| XLogP3 (Predicted) | 2.5 - 3.0 | (Computational Prediction) |
| Hydrogen Bond Donors | 0 | (Calculated) |
| Hydrogen Bond Acceptors | 2 | (Calculated) |
Note: Experimental values such as melting point and boiling point are not consistently reported and should be determined empirically upon synthesis.
Synthesis and Mechanistic Considerations
The most direct and reliable synthesis of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine involves a two-step process starting from commercially available 2-Bromo-5-methylpyridine. This pathway leverages a selective benzylic bromination followed by a nucleophilic substitution. An alternative, convergent approach involves the reductive amination of 2-bromo-5-formylpyridine.
Primary Synthetic Pathway: Bromination and Nucleophilic Substitution
This robust two-step sequence is often preferred for its high selectivity and operational simplicity.
Caption: Synthetic workflow for 2-Bromo-5-(piperidin-1-ylmethyl)pyridine.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-Bromo-5-(bromomethyl)pyridine Intermediate
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Causality: This step employs a free-radical chain reaction to selectively brominate the methyl group (a benzylic-like position) without affecting the pyridine ring.
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N-Bromosuccinimide (NBS): Serves as the bromine source, maintaining a low, steady concentration of Br₂ to favor radical substitution over electrophilic aromatic addition.
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Azobisisobutyronitrile (AIBN): A thermal radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction by abstracting a hydrogen atom from the methyl group.[2]
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Carbon Tetrachloride (CCl₄): A non-polar solvent that is inert to the radical conditions. Other solvents like cyclohexane can also be used.
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Methodology:
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To a solution of 2-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride (approx. 0.1 M), add N-bromosuccinimide (1.0 eq).[2]
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Add a catalytic amount of AIBN (0.05 eq).[2]
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Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere for 3-4 hours, monitoring the reaction progress by TLC or GC-MS.
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Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Concentrate the filtrate under reduced pressure to yield crude 2-bromo-5-(bromomethyl)pyridine, which often appears as a brownish-yellow solid.[2] This intermediate is often used directly in the next step without extensive purification due to its lachrymatory nature and potential instability.
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Step 2: Synthesis of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine
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Causality: This is a standard SN2 (nucleophilic substitution) reaction.
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Piperidine: Acts as the nucleophile, displacing the bromide from the benzylic carbon.
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Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N): A mild base used to neutralize the HBr generated during the reaction, preventing the protonation of the piperidine nucleophile and driving the reaction to completion.
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Methodology:
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Dissolve the crude 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or THF.
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Add potassium carbonate (2.0 eq) and piperidine (1.1 eq) to the solution.
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Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure 2-Bromo-5-(piperidin-1-ylmethyl)pyridine.
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Analytical Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is essential.
| Technique | Expected Results for 2-Bromo-5-(piperidin-1-ylmethyl)pyridine |
| ¹H NMR | Pyridine Protons: Three distinct signals in the aromatic region (δ 7.2-8.4 ppm). The proton at C6 (adjacent to N) will be a doublet, the proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet.[3] Methylene Bridge (-CH₂-): A sharp singlet around δ 3.4-3.6 ppm. Piperidine Protons: Two broad multiplets in the aliphatic region: one around δ 2.3-2.5 ppm (protons α to nitrogen) and another around δ 1.4-1.6 ppm (protons β and γ to nitrogen). |
| ¹³C NMR | Pyridine Carbons: Expect five signals in the aromatic region (δ 120-150 ppm), including the carbon bearing the bromine (C2), which will be shifted upfield compared to a protonated carbon. Methylene Bridge (-CH₂-): A signal around δ 60-65 ppm. Piperidine Carbons: Typically three signals in the aliphatic region (δ 24-55 ppm). |
| Mass Spec (ESI+) | The primary ion observed will be the [M+H]⁺ peak. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic pair of peaks will be observed at m/z 255 and 257. A common fragmentation pattern would involve the loss of the piperidine ring or cleavage at the benzylic C-N bond. |
| FT-IR | Characteristic peaks would include C-H stretching (aliphatic and aromatic) around 2800-3100 cm⁻¹, C=C and C=N stretching from the pyridine ring in the 1400-1600 cm⁻¹ region, and C-Br stretching in the fingerprint region (typically < 700 cm⁻¹). |
Reactivity and Applications in Drug Discovery
The true value of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine lies in its potential as a versatile intermediate for building a library of more complex molecules.
Caption: Role as a versatile synthetic building block.
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Suzuki Coupling: The C2-Br bond is highly susceptible to palladium-catalyzed Suzuki coupling with a wide range of aryl or heteroaryl boronic acids or esters.[1] This allows for the straightforward introduction of diverse aromatic systems, a common strategy for exploring structure-activity relationships (SAR) by modifying ligand-receptor interactions.
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Buchwald-Hartwig Amination: The bromo-substituent can be replaced with various primary or secondary amines via Buchwald-Hartwig amination. This reaction is crucial for synthesizing compounds where a nitrogen linker at the 2-position is desired for biological activity.
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Other Cross-Coupling Reactions: The compound is also a suitable substrate for other palladium-catalyzed reactions, including Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille coupling, further expanding its synthetic utility.
The piperidine moiety itself is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties and provide a basic nitrogen center that can be crucial for binding to targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Safety and Handling
Detailed toxicological data for 2-Bromo-5-(piperidin-1-ylmethyl)pyridine is not available. However, based on its precursors and structural motifs, the following precautions are mandated:
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Handling: Should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
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Hazards of Precursors: The intermediate 2-bromo-5-(bromomethyl)pyridine is a lachrymator and skin irritant. The starting material, 2-bromo-5-methylpyridine, is classified as harmful if swallowed and causes skin and serious eye irritation.[4] Assume the final product carries similar hazards.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
2-Bromo-5-(piperidin-1-ylmethyl)pyridine is a strategically important, non-commercial building block for chemical and pharmaceutical research. While its bulk physical properties are not well-documented, its synthesis is achievable through reliable, high-yielding protocols. Its true utility is realized in its reactivity, where the C-Br bond provides a key site for elaboration via modern cross-coupling chemistry. This allows researchers to rapidly generate diverse libraries of novel compounds for screening in drug discovery programs, making it a valuable tool for developing next-generation therapeutics.
References
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